molecular formula C26H24N2O6S B11057225 N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

Cat. No.: B11057225
M. Wt: 492.5 g/mol
InChI Key: SPBRDLMTAABRNM-UHFFFAOYSA-N
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Description

N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the piperidine and phenoxy groups. The final step involves the sulfonation reaction to introduce the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The phenoxy and piperidine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of the phenoxy group.

    9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-HYDROXYBENZAMIDE: Similar structure but with a hydroxy group instead of the phenoxy group.

Uniqueness

N-(4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL)METHANESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxy-3-piperidin-1-ylanthracen-1-yl)methanesulfonamide

InChI

InChI=1S/C26H24N2O6S/c1-35(32,33)27-21-19-20(24(30)18-13-7-6-12-17(18)23(19)29)25(31)22(28-14-8-3-9-15-28)26(21)34-16-10-4-2-5-11-16/h2,4-7,10-13,27,31H,3,8-9,14-15H2,1H3

InChI Key

SPBRDLMTAABRNM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)N4CCCCC4)OC5=CC=CC=C5

Origin of Product

United States

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